Ceftizoxime alapivoxil hydrochloride

Pharmacokinetics Prodrug Absorption Drug-Drug Interaction

Oral β-lactam PK/PD studies are confounded by absorption variability of monofunctional prodrugs (e.g., cefpodoxime proxetil) under altered gastric pH, food intake, or age. Ceftizoxime alapivoxil HCl (AS-924) solves this via its bifunctional design-lipophilic POM ester + hydrophilic L-alanyl promoiety-ensuring predictable absorption independent of these variables. • Robust oral bioavailability regardless of gastric pH elevation or age-related achlorhydria; unlike cefteram pivoxil or cefpodoxime proxetil. • Active ceftizoxime eradicates H. influenzae in PK simulations where cefpodoxime fails; MIC50/90 0.5 mg/L vs. S. marcescens. Supplied as ≥95% purity solid; custom synthesis, MOQ 1 g, lead time 2-4 months.

Molecular Formula C22H29ClN6O8S2
Molecular Weight 605.1 g/mol
CAS No. 135767-36-1
Cat. No. B157426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftizoxime alapivoxil hydrochloride
CAS135767-36-1
Synonyms(2-(2-alanylaminothiazol-4-yl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylate
AS 924
AS-924
ceftizoxime alapivoxil
Molecular FormulaC22H29ClN6O8S2
Molecular Weight605.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)[NH3+].[Cl-]
InChIInChI=1S/C22H28N6O8S2.ClH/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4;/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29);1H/b27-13-;/t10-,14+,18+;/m0./s1
InChIKeyAIRXGBDVYJWRGO-VBSBDVEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bifunctional Oral Cephalosporin Prodrug Overview


Ceftizoxime alapivoxil hydrochloride (also known as AS-924) is the hydrochloride salt of a third-generation cephalosporin prodrug [1]. It is a bifunctional prodrug of ceftizoxime, incorporating both a lipophilic pivaloyloxymethyl (POM) ester and a hydrophilic L-alanyl moiety to enhance oral absorption over conventional monofunctional prodrugs [2]. The compound acts by releasing the active parenteral antibiotic ceftizoxime, a beta-lactamase-stable agent with broad-spectrum activity against Gram-positive and Gram-negative bacteria [3].

Bifunctional prodrug research tool (POM ester + L-alanyl)
Predictable oral absorption in models with elevated gastric pH or age variability
Active moiety: ceftizoxime with reported broad Gram-negative activity

Why Generic Substitution Fails


Direct substitution of ceftizoxime alapivoxil hydrochloride with other oral cephalosporin prodrugs (e.g., cefpodoxime proxetil, cefteram pivoxil) or with parenteral ceftizoxime is not scientifically justified. The compound's bifunctional design—pairing a lipophilic ester with a hydrophilic L-alanyl promoiety—creates a unique solubility–lipophilicity balance that confers predictable absorption even under altered gastrointestinal conditions [1]. In contrast, conventional monofunctional prodrugs exhibit significant pharmacokinetic variability when co-administered with antacids, food, or in elderly populations [2]. These differences in absorption robustness, combined with the distinctive antibacterial spectrum of the active moiety against key respiratory pathogens, invalidate the assumption of therapeutic equivalence among cephalosporin prodrugs [3].

Monofunctional prodrugs (e.g., cefteram pivoxil) show absorption impairment under elevated gastric pH; exposure may differ in research models using acid-suppressive agents.

Cefpodoxime proxetil absorption increases with age; age-dependent variability may confound inter-subject comparison in preclinical PK studies.

Direct substitution with parenteral ceftizoxime does not replicate oral prodrug-specific absorption profile and is not appropriate for oral-dosing research models.

Quantitative Differentiation Evidence


Antacid-Stable Absorption vs. Cefteram Pivoxil

Under ranitidine pretreatment, the absorption of the comparator prodrug cefteram pivoxil was significantly impaired, whereas that of ceftizoxime alapivoxil (AS-924) remained unchanged. AS-924 therefore provides predictable oral bioavailability independent of gastric pH [1].

Antacid-stable absorption
Head-to-head
AS-924 Cmax & AUC unchanged under ranitidine; cefteram pivoxil Cmax −32%, AUC −38%, urinary recovery −37%
Supports absorption robustness in elevated gastric pH research models
Cross-over study in 8 healthy volunteers
Pharmacokinetics Prodrug Absorption Drug-Drug Interaction

Age-Independent Absorption vs. Cefpodoxime Proxetil

In a cross-over study, the intestinal absorption of AS-924 was unaffected by subject age, whereas the absorption of cefpodoxime proxetil increased significantly with age. This pharmacokinetic predictability across age groups is a differentiating feature of the bifunctional prodrug design [1].

Age-independent absorption
Head-to-head
AS-924 absorption unaffected by age; cefpodoxime proxetil absorption increased with age
May reduce age-related variability in preclinical PK models
n=16 (8 young, 8 elderly)
Pharmacokinetics Geriatric Pharmacology Age Effect

H. influenzae Eradication vs. Cefpodoxime

A computer-programmed pharmacokinetic simulation model demonstrated that the active moiety of AS-924 (ceftizoxime) eradicates both Streptococcus pneumoniae and Haemophilus influenzae, whereas cefpodoxime, the active moiety of cefpodoxime proxetil, eradicated only S. pneumoniae but failed to eradicate H. influenzae [1].

H. influenzae eradication
Reported
Ceftizoxime eradicates S. pneumoniae and H. influenzae in PK simulation; cefpodoxime fails against H. influenzae
Supports H. influenzae infection model selection
Computer-programmed PK simulation
Antibacterial Activity Haemophilus influenzae Pharmacokinetic/Pharmacodynamic Modeling

Gram-Negative Potency vs. Ceftazidime

Ceftizoxime, the active moiety, exhibits MIC values against major Enterobacteriaceae that are comparable to ceftriaxone and significantly lower (superior) than those of ceftazidime and cefuroxime. For Serratia marcescens, ceftizoxime demonstrated the strongest activity among all tested agents with an MIC50 and MIC90 of 0.5 mg/L [1].

S. marcescens MIC50/90
Cross-study
0.5 mg/L; MICs lower than ceftazidime and cefuroxime
Reported Gram-negative potency context
Agar dilution, 570 clinical isolates
MIC Enterobacteriaceae In Vitro Susceptibility

In Vivo Efficacy in Murine Infection Models

The prodrug ceftizoxime alapivoxil (AS-924) demonstrated potent therapeutic effects after oral administration in mice systemically infected with both Gram-positive and Gram-negative bacteria, confirming that the improved oral absorption translates into in vivo efficacy [1].

Murine infection model
Supporting evidence
Oral AS-924 showed potent therapeutic effects against Gram-positive and Gram-negative infections in mice
In vivo model-response context
Specific ED50 values available in full text
In Vivo Efficacy Murine Model Gram-Positive Gram-Negative

Research and Preclinical Applications


Oral PK/PD Modeling with Predictable Absorption

Investigators conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling or Monte Carlo simulations for oral beta-lactam antibiotics should prioritize AS-924 because its absorption is robust against gastric pH elevation and age-related variability, properties not shared by cefteram pivoxil or cefpodoxime proxetil [1]. This reduces confounding in PK study design and improves the translational fidelity of preclinical models.

Respiratory Models Targeting H. influenzae

For in vivo efficacy studies in lower respiratory tract infection models where H. influenzae is a target pathogen, AS-924 offers a distinct advantage over cefpodoxime proxetil. PK simulation data show that the active moiety ceftizoxime eradicates H. influenzae, whereas cefpodoxime fails to do so [2]. This makes AS-924 the preferred oral prodrug tool compound for H. influenzae-focused research programs.

Gram-Negative Antibacterial Reference Standard

Because the active moiety ceftizoxime retains MIC values against Enterobacteriaceae that are superior to ceftazidime and cefuroxime, and MIC50/MIC90 values of 0.5 mg/L against S. marcescens [3], AS-924 serves as an excellent oral reference standard for Gram-negative antibacterial screening panels and for comparator studies evaluating novel beta-lactamase inhibitors or efflux pump inhibitors.

Prodrug Formulation Development Benchmark

The bifunctional design of ceftizoxime alapivoxil—balancing lipophilic POM ester and hydrophilic L-alanine promoiety—provides a validated structural template for developing next-generation oral prodrugs of parenteral cephalosporins [4]. Researchers in pharmaceutical formulation science can use this compound as a positive control or benchmark when testing novel prodrug strategies for solubility-limited beta-lactams.

Application
Selection Property
Validation Focus
Oral PK/PD modeling with robust absorption
Absorption robustness against pH/age variability
Exposure-model validation in GI variability conditions
Respiratory infection models targeting H. influenzae
Ceftizoxime activity against H. influenzae
Eradication endpoint in H. influenzae models
Gram-negative antibacterial reference standard
MIC profile against Enterobacteriaceae
Comparator screening panel validation
Prodrug formulation development benchmark
Bifunctional promoiety design
Solubility-limited beta-lactam prodrug optimization
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